(2Z)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
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Overview
Description
(2Z)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, an imidazole ring, and a phenylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The imidazole ring is then synthesized and attached to the pyrazole ring through a propyl linker. Finally, the phenylformamido group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(2Z)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with applications in regulating central inflammation.
Uniqueness
(2Z)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is unique due to its combination of a pyrazole ring, an imidazole ring, and a phenylformamido group. This structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27ClN6O2/c32-26-14-12-23(13-15-26)29-25(21-38(36-29)27-10-5-2-6-11-27)20-28(35-30(39)24-8-3-1-4-9-24)31(40)34-16-7-18-37-19-17-33-22-37/h1-6,8-15,17,19-22H,7,16,18H2,(H,34,40)(H,35,39)/b28-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCZEEULTPCXMO-RRAHZORUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)NCCCN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C(=O)NCCCN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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